molecular formula C7H6Cl2N2S B1302705 1-(2,3-Dichlorophenyl)-2-thiourea CAS No. 41542-06-7

1-(2,3-Dichlorophenyl)-2-thiourea

Cat. No.: B1302705
CAS No.: 41542-06-7
M. Wt: 221.11 g/mol
InChI Key: AHQMVDBEJWQFIR-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-2-thiourea is an organosulfur compound with the chemical formula C7H6Cl2N2S. It is a derivative of thiourea, where the phenyl group is substituted with two chlorine atoms at the 2 and 3 positions. This compound is of interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

1-(2,3-Dichlorophenyl)thiourea plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmission . Additionally, it interacts with glucose-6-phosphatase, influencing glucose metabolism . These interactions are primarily inhibitory, affecting the normal function of these enzymes and altering biochemical pathways.

Cellular Effects

1-(2,3-Dichlorophenyl)thiourea exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Moreover, its impact on acetylcholinesterase and butyrylcholinesterase affects neurotransmission, which can alter cellular communication and function .

Molecular Mechanism

The molecular mechanism of 1-(2,3-Dichlorophenyl)thiourea involves its binding interactions with biomolecules, leading to enzyme inhibition or activation. It binds to the active sites of enzymes such as acetylcholinesterase and butyrylcholinesterase, preventing their normal function . This inhibition results in the accumulation of neurotransmitters, affecting neural signaling. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2,3-Dichlorophenyl)thiourea can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes, resulting in prolonged alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 1-(2,3-Dichlorophenyl)thiourea vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enzyme inhibition, which can be useful in certain therapeutic contexts . At higher doses, it can become toxic, leading to adverse effects such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

1-(2,3-Dichlorophenyl)thiourea is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It affects the metabolic flux by inhibiting key enzymes such as glucose-6-phosphatase, leading to changes in metabolite levels . The compound’s metabolism involves oxidation at the sulfur atom, catalyzed by enzymes such as FAD-containing monooxygenase . This oxidation results in the formation of metabolites that can further influence biochemical pathways .

Transport and Distribution

Within cells and tissues, 1-(2,3-Dichlorophenyl)thiourea is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via facilitated diffusion or active transport mechanisms . Once inside the cells, it may localize to specific compartments, such as the cytoplasm or organelles, depending on its interactions with cellular components . These interactions influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 1-(2,3-Dichlorophenyl)thiourea is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It may localize to the cytoplasm, mitochondria, or other organelles, where it exerts its effects on cellular function . The compound’s activity can be influenced by its localization, as it interacts with different biomolecules within these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,3-Dichlorophenyl)-2-thiourea can be synthesized through the reaction of 2,3-dichloroaniline with thiocyanate in the presence of a base. The reaction typically involves the following steps:

  • Dissolve 2,3-dichloroaniline in a suitable solvent such as ethanol.
  • Add potassium thiocyanate to the solution.
  • Heat the mixture under reflux conditions for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorophenyl)-2-thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be employed.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenylthioureas.

Scientific Research Applications

1-(2,3-Dichlorophenyl)-2-thiourea has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential antibacterial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of dyes, photographic chemicals, and other industrial products.

Comparison with Similar Compounds

1-(2,3-Dichlorophenyl)-2-thiourea can be compared with other thiourea derivatives, such as:

  • 1-(4-Chlorophenyl)thiourea
  • 1-(3,4-Dichlorophenyl)thiourea
  • 1-(2,4-Dichlorophenyl)thiourea

Uniqueness

This compound is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The presence of chlorine atoms at the 2 and 3 positions may enhance its ability to interact with certain molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2,3-dichlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2S/c8-4-2-1-3-5(6(4)9)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQMVDBEJWQFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374223
Record name N-(2,3-Dichlorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41542-06-7
Record name N-(2,3-Dichlorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41542-06-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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